3-(2-Bromo-3-fluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Bromo-3-fluorophenyl)-2-oxopropanoic acid is an organic compound that features both bromine and fluorine substituents on a phenyl ring, along with a ketone and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-3-fluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ketone and carboxylic acid groups can participate in oxidation and reduction reactions.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule.
Scientific Research Applications
3-(2-Bromo-3-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Bromo-3-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-3-fluorophenyl)acetic acid
- 2-Bromo-3-fluoropyridine
- (2-Bromo-3-fluorophenyl)boronic acid
Uniqueness
3-(2-Bromo-3-fluorophenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups and the specific positions of the bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H6BrFO3 |
---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
3-(2-bromo-3-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrFO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
QUHXRNDEVGRDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
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